molecular formula C9H10BrN B1343217 1-(4-Bromophenyl)cyclopropanamine CAS No. 345965-54-0

1-(4-Bromophenyl)cyclopropanamine

Cat. No.: B1343217
CAS No.: 345965-54-0
M. Wt: 212.09 g/mol
InChI Key: PGTDLVUAYUMZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)cyclopropanamine is an organic compound with the molecular formula C9H10BrN It is characterized by a cyclopropane ring attached to a bromophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclopropanamine can be synthesized through several methods. One common approach involves the cyclopropanation of 4-bromophenylacetonitrile followed by reduction. The cyclopropanation can be achieved using a reagent such as diazomethane or a similar carbene precursor. The reduction step typically involves the use of hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification processes such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding phenylcyclopropanamine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or potassium cyanide.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenylcyclopropanamine.

    Substitution: Formation of substituted cyclopropanamines.

Scientific Research Applications

1-(4-Bromophenyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and bromophenyl group contribute to its binding affinity and specificity. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)cyclopropanamine
  • 1-(4-Chlorophenyl)cyclopropanamine
  • 1-(4-Fluorophenyl)cyclopropanamine

Uniqueness: 1-(4-Bromophenyl)cyclopropanamine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and binding properties. The cyclopropane ring also imparts rigidity to the molecule, affecting its interaction with biological targets.

Biological Activity

1-(4-Bromophenyl)cyclopropanamine, with the CAS number 345965-54-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

This compound is characterized by its cyclopropane structure attached to a brominated phenyl group. This unique structure may influence its interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may interact with receptors involved in neuropharmacology and inflammation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant-like Effects : Studies have shown that compounds structurally similar to this compound can exhibit antidepressant-like effects in animal models. These effects may be mediated through serotonin and norepinephrine reuptake inhibition.
  • Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, particularly in models of rheumatoid arthritis and inflammatory bowel disease (IBD). Its mechanism may involve the modulation of cytokine production and immune cell activity.
  • Neuroprotective Effects : Preliminary data suggest that this compound may provide neuroprotection against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant-like effects in rodent models.
    • Findings : The compound demonstrated significant reductions in immobility time in the forced swim test, indicating potential antidepressant activity.
  • Investigation of Anti-inflammatory Effects :
    • Objective : To assess the impact on inflammatory markers in IBD models.
    • Findings : Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
  • Neuroprotective Study :
    • Objective : To explore neuroprotective effects against oxidative stress.
    • Findings : The compound showed a reduction in neuronal cell death induced by oxidative agents, suggesting a protective role.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantReduced immobility time in forced swim test
Anti-inflammatoryDecreased IL-6 and TNF-alpha levels
NeuroprotectiveReduced neuronal cell death from oxidative stress

Table 2: Mechanisms Involved

MechanismDescription
Serotonin Reuptake InhibitionModulates serotonin levels affecting mood
Cytokine ModulationInfluences immune response and inflammation
Oxidative Stress ReductionProtects neurons from damage due to oxidative stress

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Bromophenyl)cyclopropanamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclopropanation of a bromophenyl precursor. A common approach is the [3+2] cycloaddition of nitrile ylides with alkenes under photolytic or thermal conditions. For example, highlights a regioselective [3+2] cycloaddition involving trichloronitromethane (TNM) and nitrile imines (NIs), yielding cyclopropane derivatives. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., CHCl₃ vs. THF) critically affect regioselectivity and yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >95% purity .

Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR in CDCl₃ or DMSO-d₆ resolve cyclopropane ring protons (δ ~1.2–2.5 ppm) and aryl bromine coupling patterns.
  • X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) confirms bond angles and spatial arrangement. demonstrates how low-temperature (113 K) X-ray studies mitigate thermal motion artifacts, achieving R-factors <0.07 .
  • MS : High-resolution ESI-MS validates molecular weight (F.W. 212.1) and isotopic patterns from bromine .

Q. How should researchers handle storage and stability challenges for this compound?

Methodological Answer: Store at 0–6°C under inert gas (argon/nitrogen) to prevent amine oxidation. specifies that hydrochloride salts (e.g., this compound hydrochloride) exhibit enhanced stability, with shelf lives >12 months when desiccated .

Advanced Research Questions

Q. How do electronic effects of the 4-bromophenyl group influence reactivity in cyclopropane ring-opening reactions?

Methodological Answer: The electron-withdrawing bromine substituent stabilizes partial positive charges on the cyclopropane ring during ring-opening. Computational studies (e.g., DFT at B3LYP/6-311G**) predict preferential cleavage at the C–C bond proximal to the bromine. Experimental data from support this, showing >80% regioselectivity in HCl-mediated ring-opening to form aryl-propanamine derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) often arise from assay conditions:

  • pH Sensitivity : Activity varies in PBS (pH 7.4) vs. acetate buffer (pH 5.0) due to amine protonation.
  • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) identifies rapid N-dealkylation as a key inactivation pathway. Adjusting logP via derivatization (e.g., acetylated amines) improves half-life .

Q. How can computational modeling guide the design of this compound derivatives for targeted drug discovery?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases in ). The bromine atom enhances π-π stacking with hydrophobic pockets.
  • ADMET Prediction : SwissADME predicts improved blood-brain barrier penetration for methyl- or fluoro-substituted analogs .

Properties

IUPAC Name

1-(4-bromophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTDLVUAYUMZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595758
Record name 1-(4-Bromophenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345965-54-0
Record name 1-(4-Bromophenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Bromophenyl)cyclopropanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl [1-(4-bromophenyl)-cyclopropyl]-carbamate (Intermediate 115, 1.08 g, 3.40 mmols) in 20 mL MeOH and 20 mL THF was added 20 mL of 3M aqueous HCl. The solution was warmed to 35° C. for 3 hours and then stirred for 17 h at 25° C. The reaction was quenched by adjusting the pH of the solution to 12 with 3M aqueous NaOH. The mixture was extracted with Et2O and the combined organic layers were washed with H2O and saturated aqueous NaCl before being dried (MgSO4) and concentrated under reduced pressure. The title compound 613 mg (85%) was used without further purification.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl[1-(4-bromophenyl)-cyclopropyl]-carbamate (Intermediate 115, 1.08 g, 3.40 mmols) in 20 mL MeOH and 20 mL THF was added 20 mL of 3M aqueous HCl. The solution was warmed to 35° C. for 3 hours and then stirred for 17h at 25° C. The reaction was quenched by adjusting the pH of the solution to 12 with 3M aqueous NaOH. The mixture was extracted with Et2O and the combined organic layers were washed with H2O and saturated aqueous NaCl before being dried (MgSO4) and concentrated under reduced pressure. The title compound 613 mg (85%) was used without further purification.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
17h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(4-Bromophenyl)cyclopropanamine
1-(4-Bromophenyl)cyclopropanamine
1-(4-Bromophenyl)cyclopropanamine
1-(4-Bromophenyl)cyclopropanamine
1-(4-Bromophenyl)cyclopropanamine
1-(4-Bromophenyl)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.